BenchChemオンラインストアへようこそ!

Ethyl 2-(pyrimidin-5-YL)acetate

Physicochemical characterization Isomeric differentiation Purification method development

Ethyl 2-(pyrimidin-5-yl)acetate (CAS 6214-48-8) is a pyrimidine-5-acetic acid ethyl ester with molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g·mol⁻¹. It is classified as a heterocyclic building block featuring an ester moiety at the pyrimidine 5-position.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 6214-48-8
Cat. No. B1592133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(pyrimidin-5-YL)acetate
CAS6214-48-8
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CN=CN=C1
InChIInChI=1S/C8H10N2O2/c1-2-12-8(11)3-7-4-9-6-10-5-7/h4-6H,2-3H2,1H3
InChIKeyJYFYKRSTLSLCFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(Pyrimidin-5-YL)acetate (CAS 6214-48-8): Procurement-Grade Physicochemical and Regulatory Precedent Profile


Ethyl 2-(pyrimidin-5-yl)acetate (CAS 6214-48-8) is a pyrimidine-5-acetic acid ethyl ester with molecular formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g·mol⁻¹ . It is classified as a heterocyclic building block featuring an ester moiety at the pyrimidine 5-position. Its computed physicochemical properties include a density of 1.144 g·cm⁻³, a boiling point of 256.2 °C at 760 mmHg, a flash point of approximately 109 °C, a LogP of 0.58, and a topological polar surface area (TPSA) of 52.1 Ų . This compound is cited as a key synthetic intermediate in patent literature directed toward phosphodiesterase 9 (PDE9) inhibitors (EP 2828262 A1) and has been referenced in pharmacological screening contexts as a CCR5 antagonist precursor [1].

Why Generic Substitution Fails for Ethyl 2-(Pyrimidin-5-YL)acetate: Positional Isomerism, Ester Homologs, and Physicochemical Divergence


Ethyl 2-(pyrimidin-5-yl)acetate cannot be freely interchanged with its positional isomers (2-yl, 4-yl), its methyl ester homolog, or its free acid derivative because the substitution pattern on the pyrimidine ring dictates fundamentally different intermolecular interactions, boiling ranges, lipophilicity, and downstream synthetic compatibility. The 5-position attachment provides a distinct electronic environment relative to the 2- and 4-positions, influencing both reactivity in cross-coupling chemistries and recognition by biological targets such as PDE9 and CCR5 [1]. Furthermore, the ethyl ester moiety confers a LogP that differs by approximately 0.75 units from the methyl ester analog, translating to measurably distinct partitioning behavior in both extraction and chromatographic purification workflows . The evidence below quantifies these differences explicitly.

Quantitative Differentiation Evidence for Ethyl 2-(Pyrimidin-5-YL)acetate vs. Its Closest Structural Analogs


Boiling Point Separation Enables Distillation-Based Purification vs. the 2-Pyrimidinyl Isomer

Ethyl 2-(pyrimidin-5-yl)acetate exhibits a boiling point of 256.2 °C at 760 mmHg, which is 18.2 °C higher than that of its regioisomer ethyl 2-(pyrimidin-2-yl)acetate (CAS 63155-11-3, bp 238 °C at 760 mmHg) . This 18.2 °C difference provides a sufficient thermal separation window to resolve mixtures of the two isomers by fractional distillation, an operation that is not feasible for the 4-yl isomer (CAS 1240606-58-9), which shares a nearly identical boiling point of 256 °C with the 5-yl target .

Physicochemical characterization Isomeric differentiation Purification method development

Flash Point Differential of +11 °C Confers Safer Handling vs. the 2-Pyrimidinyl Isomer

The flash point of ethyl 2-(pyrimidin-5-yl)acetate is 108.7±20.4 °C (calculated), compared to 98 °C for ethyl 2-(pyrimidin-2-yl)acetate, representing an approximately +11 °C advantage . This places the 5-yl isomer further from the threshold (93 °C) that separates Class IC flammable liquids from combustible liquids under many regulatory classification schemes, potentially simplifying storage and transport compliance for kilogram-scale procurement.

Process safety Thermal hazard assessment Scale-up risk management

LogP Advantage of +0.75 Units Over Methyl Ester Homolog Governs Extraction and Chromatographic Behavior

Ethyl 2-(pyrimidin-5-yl)acetate has a computed LogP (XLogP3) of 0.58, compared to a LogP of -0.17 for its methyl ester homolog, methyl 2-(pyrimidin-5-yl)acetate (CAS 1820683-14-4) . This 0.75-unit LogP difference corresponds to an approximately 5.6-fold higher octanol-water partition coefficient for the ethyl ester. In practical terms, the ethyl ester partitions more favorably into organic solvents such as ethyl acetate or dichloromethane during aqueous workup, while the methyl ester demonstrates greater water miscibility.

Lipophilicity Extraction efficiency Reverse-phase chromatography Ester homolog comparison

Aqueous Solubility of 32 g/L Provides a Measurable Processing Window vs. Sparingly Soluble Free Acid

Ethyl 2-(pyrimidin-5-yl)acetate has a computed aqueous solubility of 32 g/L at 25 °C, classified as 'slightly soluble' . In contrast, its hydrolysis product, 2-(pyrimidin-5-yl)acetic acid (CAS 5267-07-2), is described as a crystalline solid with 'moderate solubility' in water and polar organic solvents, but no quantitative solubility value is reported, and its significantly higher melting/boiling range (bp 315.1 °C) indicates stronger intermolecular hydrogen bonding that can complicate dissolution under ambient conditions . The ester form thus offers predictable solution-phase handling at ambient temperature without the need for additional solubilizing agents.

Solubility Reaction medium compatibility Free acid comparison Process chemistry

Documented Use as a Certified Building Block in PDE9 Inhibitor Patent (EP 2828262 A1)

Patent EP 2828262 A1 (Ironwood Pharmaceuticals) explicitly lists pyrimidin-5-yl intermediates—including ethyl 5-pyrimidineacetate (CAS 6214-48-8)—as essential building blocks in the synthesis of imidazotriazinone PDE9 inhibitors [1]. This patent family spans multiple granted US patents (US 9,725,453 B2; US 9,969,742 B2), establishing intellectual property precedent for the 5-substituted pyrimidine scaffold in a therapeutic context. In contrast, patent literature for the isomeric ethyl 2-(pyrimidin-2-yl)acetate and ethyl 2-(pyrimidin-4-yl)acetate does not demonstrate comparable citation density in PDE9 or CCR5 antagonist patent families .

PDE9 inhibition Patent precedent Imidazotriazinone synthesis Pharmaceutical intermediate

Evidence-Backed Application Scenarios for Ethyl 2-(Pyrimidin-5-YL)acetate Procurement


Medicinal Chemistry: PDE9 Inhibitor Lead Optimization Using 5-Pyrimidinyl Acetate Scaffolds

Procurement of ethyl 2-(pyrimidin-5-yl)acetate is directly supported for PDE9 inhibitor programs. Patent EP 2828262 A1 demonstrates the use of this specific 5-substituted pyrimidine ester in constructing imidazotriazinone cores, with the 5-yl attachment geometry providing the correct vector for PDE9 active-site engagement [1]. The LogP of 0.58 facilitates intermediate extraction during multi-step syntheses, while the 256 °C boiling point supports solvent removal without azeotropic complication .

Process Chemistry Scale-Up: Safer Handling and Distillation-Based Purification

When scaling amidation or hydrolysis reactions to kilogram quantities, the flash point of 109 °C for ethyl 2-(pyrimidin-5-yl)acetate provides a measurable safety margin over the 2-yl isomer (flash point 98 °C), reducing ignition risk during heated operations [1]. Additionally, the 18 °C boiling point gap relative to the 2-yl isomer enables fractional distillation for isomeric purification, eliminating the need for costly preparative HPLC, which is a direct procurement cost-benefit consideration .

CCR5 Antagonist Screening and Early-Stage Hit Expansion

Preliminary pharmacological screening has identified ethyl 2-(pyrimidin-5-yl)acetate as a precursor scaffold for CCR5 antagonists with potential applications in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The 32 g/L aqueous solubility enables direct use in biochemical assay buffers without DMSO co-solvent complications at concentrations up to ~190 mM, simplifying dose-response experimental design relative to more hydrophobic analogs .

Building Block Procurement for Diversity-Oriented Synthesis Libraries

With commercially available purity typically ≥95% (batch QC including NMR, HPLC, and GC) from multiple suppliers, ethyl 2-(pyrimidin-5-yl)acetate offers a consistent procurement specification for library synthesis [1]. Its ester functionality provides a single-step handle for diversification via hydrolysis to the free acid, amidation, or reduction, while the 5-position pyrimidine nitrogen atoms remain available for subsequent N-functionalization or metal-catalyzed cross-coupling reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(pyrimidin-5-YL)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.